molecular formula C9H10O4 B1206713 3-Ethoxy-4-hydroxybenzoic acid CAS No. 5438-38-0

3-Ethoxy-4-hydroxybenzoic acid

Cat. No. B1206713
CAS RN: 5438-38-0
M. Wt: 182.17 g/mol
InChI Key: QFDSMZGWVHEDHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Ethoxy-4-hydroxybenzoic acid derivatives has been explored through various chemical pathways. For example, an efficient and cost-effective synthesis of a related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, was achieved from 2-hydroxy-4-methylbenzoic acid in two steps, showcasing a potential pathway for synthesizing similar compounds with improved yield and purity (Salman et al., 2002). Another study outlined the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, demonstrating a method with an overall yield of 58% (Mi, 2006).

Molecular Structure Analysis

The molecular structures of related hydroxybenzoic acids were determined using gas-phase electron diffraction, supported by quantum chemical calculations. This method provides insights into the structural characteristics of 3- and 4-hydroxybenzoic acids, which can be applied to understand the molecular structure of this compound (Aarset et al., 2008).

Chemical Reactions and Properties

Research has shown that substituted benzoic acids can undergo various chemical reactions. For instance, the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air conditions leads to the formation of isocoumarin derivatives, indicating the reactivity and potential for functionalization of compounds like this compound (Shimizu et al., 2009).

Physical Properties Analysis

The encapsulation of flavor molecules like vanillic acid into layered double hydroxide (LDH) to produce nanohybrids was studied, revealing the structure and release kinetics of these nanohybrids. This research provides a framework for understanding the physical properties of this compound and its potential for controlled release in various applications (Hong et al., 2008).

Chemical Properties Analysis

The study of pseudopolymorphs of hydroxybenzoic acid derivatives provides valuable insights into the chemical properties of these compounds. By incorporating hydrophobic and hydrophilic groups on an aromatic ring, researchers have influenced the self-assembly in the solid lattice, highlighting the potential chemical versatility of this compound (Jayaraman et al., 2004).

Scientific Research Applications

Identification in Urinary Profiling

3-Ethoxy-4-hydroxybenzoic acid is identified in urinary organic acid profiling. High concentrations of this compound, along with traces of 3-ethoxy-4-hydroxymandelic acid, were discovered in patients consuming synthetic diets flavored with 3-ethoxy-4-hydroxybenzaldehyde, an artificial vanilla-like flavoring (Mamer, Montgomery, Deckelbaum, & Granot, 1985).

Spectral Analysis and Detection

Vanillic acid (3-methoxy-4-hydroxybenzoic acid) has been extensively studied for its spectral characteristics, which are similar to this compound. Infrared and Raman spectra analyses, supported by quantum chemical computations, have been conducted to explore its potential in analytical applications, particularly in detecting vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Metabolic Pathways

This compound appears in human urine occasionally, following ingestion of ethylvanillin found in some artificial vanilla flavorings. After ingestion, free ethylvanillic acid, its glucuronide conjugate, and a glycine conjugate are excreted (Nolan & Armstrong, 1960).

Synthetic Applications

An efficient and cost-effective synthesis method for 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide (an oral hypoglycemic agent), has been developed. This synthesis starts from 2-hydroxy-4-methylbenzoic acid, demonstrating the industrial relevance of derivatives of this compound (Salman et al., 2002).

Biotechnological Applications

4-Hydroxybenzoic acid, closely related to this compound, is emerging as an important intermediate for value-added bioproducts. Its biosynthesis has been leveraged for producing compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, indicating potential applications of its derivatives in food, cosmetics, pharmacy, and more (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Encapsulation for Controlled Release

The encapsulation of flavor molecules, such as vanillic acid (structurally related to this compound), into layered inorganic nanoparticles has been explored for controlled release applications. This indicates potential uses of this compound in the food industry (Hong, Oh, & Choy, 2008).

Safety and Hazards

3-Ethoxy-4-hydroxybenzoic acid has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

3-ethoxy-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSMZGWVHEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202751
Record name 3-Ethoxy-4-hydroxybenzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5438-38-0
Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 5438-38-0
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHOXY-4-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A solution of silver nitrate (45.0 g, 265.0 mmol, 1.0 equiv) in water (230 mL) was treated with NaOH (10.6 g, 265 mmol, 1.0 equiv) and stirred for 20 min at rt. The formed precipitate was filtered off, washed with water (3×200 mL) and directly suspended in water (260 mL). To this suspension was added 3-ethoxy-4-hydroxy-benzaldehyde (20.0 g, 120.4 mmol, 0.45 equiv) and NaOH (26.5 g, 662.5 mmol, 2.5 equiv) the reaction mixture heated to reflux for 2 h. The reaction mixture was filtered, acidified to pH 2 by addition of sulfuric acid and the solution extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4, the solvent removed by evaporation under reduced pressure and the crude material purified over a plug of silica eluting with dichloromethane/methanol/acetic acid (97:2:1) to give 5.8 g (27%) of the title compound. 1H NMR (300 MHz, DMSO): δ 1.32 (t, J=7.0 Hz, 3H), 4.04 (q, J=7.0 Hz, 2H), 6.88 (d, J=8.0 Hz, 1H), 7.46 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 9.67 (br s, 1H), 12.42 (br s, 1H). 13C NMR (75 MHz, DMSO): δ 14.52, 63.93, 114.09, 115.11, 121.68, 123.49, 146.29, 151.32, 167.22. MS (ISN): 181.0 [M−H]−.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
45 g
Type
catalyst
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-ethoxy-4-hydroxybenzoic acid metabolized in the human body?

A: After ingestion of ethylvanillin or this compound itself, the human body excretes it in three main forms: free this compound, a glucuronide conjugate, and a glycine conjugate. []

Q2: Can you provide details on the occurrence of this compound in human urine?

A: this compound has been detected in the urine of patients consuming synthetic diets flavored with ethylvanillin. This finding suggests that the compound is absorbed and metabolized following the ingestion of ethylvanillin-containing products. []

Q3: What is the significance of this compound in the context of lignin degradation by fungi?

A: Research shows that the fungus Polyporus dichrous can modify the 4-alkoxyl groups of various alkoxybenzoic acids, including this compound. This fungus exhibits a relatively nonspecific mechanism for oxygenating these groups, often leading to further degradation of the resulting products. [, ] For example, 3-ethoxy-4-isopropoxybenzoic acid undergoes both dealkylation to this compound and hydroxylation to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol when exposed to Polyporus dichrous. [, ] This fungal metabolic pathway offers insights into the potential breakdown of lignin-related compounds in the environment.

Q4: Are there any known instances of other fungi interacting with this compound derivatives?

A: Yes, Fusarium solani M—13—1 completely degrades glycerol-2-(this compound) ether, a compound structurally similar to lignin substructure models. This degradation process occurs without the accumulation of detectable catabolic products. [] This finding further highlights the role of fungi in the breakdown of complex aromatic compounds in nature.

Q5: Has this compound been found in natural sources?

A: Interestingly, this compound has been isolated from the leaves of Crataegus pinnatifida Bge., marking its identification as a natural product. [] This discovery expands the known sources of this compound beyond its artificial production and metabolic pathways.

Q6: Does the structure of this compound influence its reactivity?

A: While specific details regarding the structure-activity relationship of this compound are limited in the provided research, it's important to note that the position of alkoxyl groups significantly impacts fungal metabolic activity. Polyporus dichrous specifically targets 4-alkoxyl groups for oxygenation, demonstrating selectivity in its degradation mechanisms. [, ] This observation highlights the importance of structural considerations when investigating the compound's interactions and potential applications.

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